molecular formula C19H18O3 B1264888 termilignan B

termilignan B

Cat. No. B1264888
M. Wt: 294.3 g/mol
InChI Key: OUIGYUDPNSGJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Termilignan B is an olefinic compound that is 2,3-dimethylbuta-1,3-diene substituted by a 4-hydroxyphenyl and a 1,3-benzodioxol-5-yl group. It has been isolated from Terminalia sericea. It has a role as an antibacterial agent and a plant metabolite. It is a member of benzodioxoles, a member of phenols and an olefinic compound.

Scientific Research Applications

Anti-HIV, Antimalarial, and Antifungal Activities

Termilignan B, a compound isolated from Terminalia bellerica, has demonstrated significant anti-HIV, antimalarial, and antifungal activities in vitro. This finding underscores its potential as a bioactive compound in treating various infectious diseases (Valsaraj et al., 1997).

Antibacterial Properties

Another study highlighted the antibacterial properties of Termilignan B. It showed effectiveness against both Gram-positive and Gram-negative bacteria, with the lowest minimum inhibitory concentration (MIC) against Bacillus subtilis. This discovery points to its potential as an antibacterial agent (Eldeen, van Heerden, & van Staden, 2008).

Potential in Cancer Research

Termilignan B, along with other compounds from Terminalia bellerica, has been studied for its potential in inhibiting estrogen receptor alpha (ER-α), which is a significant factor in breast cancer. This suggests a possible role for Termilignan B in breast cancer treatment and prevention (Chakrabarty, 2017).

properties

Product Name

termilignan B

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]phenol

InChI

InChI=1S/C19H18O3/c1-13(9-15-3-6-17(20)7-4-15)14(2)10-16-5-8-18-19(11-16)22-12-21-18/h3-8,11,20H,1-2,9-10,12H2

InChI Key

OUIGYUDPNSGJSX-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC3=C(C=C2)OCO3

synonyms

termilignan B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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